molecular formula C19H29NO3 B12429095 trans-Dihydro Tetrabenazine-d7

trans-Dihydro Tetrabenazine-d7

Cat. No.: B12429095
M. Wt: 326.5 g/mol
InChI Key: WEQLWGNDNRARGE-APILWHTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of trans-Dihydro Tetrabenazine-d7 involves the incorporation of deuterium into the tetrabenazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes .

Chemical Reactions Analysis

trans-Dihydro Tetrabenazine-d7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or alcohols .

Properties

Molecular Formula

C19H29NO3

Molecular Weight

326.5 g/mol

IUPAC Name

(2S,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i1D3,2D3,12D

InChI Key

WEQLWGNDNRARGE-APILWHTQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.